4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Overview
Description
4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43 . It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells . In human sensory trials, it significantly reduced the bitter flavor associated with these two artificial sweeteners .
Molecular Structure Analysis
The molecular formula of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is C12H22O2 . It has an average mass of 198.302 Da and a monoisotopic mass of 198.161987 Da .Physical And Chemical Properties Analysis
The solubility of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is 30 mg/ml in DMF, 25 mg/ml in DMSO, and 20 mg/ml in ethanol . It has a lower solubility of 0.25 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Bitter Taste Receptor Antagonist
“4-(2,2,3-Trimethylcyclopentyl)butanoic acid” is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43 . This means it binds to these receptors and inhibits their activation.
Food and Beverage Industry
The compound can be used in the food and beverage industry to reduce the bitter taste associated with certain ingredients . It can inhibit the activation of hTAS2R31 by saccharin and acesulfame potassium, effectively reducing the bitter quality of food and beverages .
Pharmaceutical Applications
In the pharmaceutical industry, “4-(2,2,3-Trimethylcyclopentyl)butanoic acid” can be used to mask the bitter taste of certain medications . This can improve patient compliance, especially in pediatric and geriatric populations who may refuse medication due to its bitter taste .
Research on Taste Perception
This compound can be used in scientific research to study taste perception . By inhibiting specific bitter taste receptors, researchers can better understand how these receptors contribute to the overall perception of taste .
Development of New Sweeteners
“4-(2,2,3-Trimethylcyclopentyl)butanoic acid” can be used in the development of new artificial sweeteners . By reducing the bitter aftertaste often associated with these sweeteners, it can improve their palatability and acceptance among consumers .
Sensory Trials
In human sensory trials, “4-(2,2,3-Trimethylcyclopentyl)butanoic acid” has been shown to significantly reduce the bitter flavor associated with saccharin and acesulfame K . This makes it a valuable tool in sensory research and product development .
Safety And Hazards
properties
IUPAC Name |
4-(2,2,3-trimethylcyclopentyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXCRCUENNESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893723 | |
Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet aroma | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.955-0.961 | |
Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
CAS RN |
957136-80-0 | |
Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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